

# Ibrexafungerp mycological eradication rates in clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

[Get Quote](#)

## Mycological Eradication Rates in VVC Clinical Trials

| Antifungal Agent | Mycological Eradication Rate | Study / Reference                              | Notes                                                           |
|------------------|------------------------------|------------------------------------------------|-----------------------------------------------------------------|
| Ibrexafungerp    | 49.5% - 59.6%                | Systematic Review & Meta-Analysis (4 RCTs) [1] | Pooled result from multiple studies.                            |
| Ibrexafungerp    | 57.1%                        | VANISH 303 Trial (Day 10) [2] [1]              | Statistically significant vs. placebo (29.1%) [2].              |
| Ibrexafungerp    | 65.3%                        | VANISH 306 Trial (Day 10) [2]                  | Statistically significant vs. placebo (35.2%) [2].              |
| Fluconazole      | 60.8%                        | Phase 2 Randomized Study [2]                   | Single 150 mg dose; compared to various ibrexafungerp regimens. |
| Placebo          | 29.1% - 35.2%                | VANISH 303 & 306 Trials [2]                    | Baseline for efficacy comparison in pivotal trials.             |

## Key Clinical Trial Protocols

The efficacy data in the table above is primarily derived from two pivotal Phase 3 randomized, double-blind, placebo-controlled trials. Here are the key methodological details:

- **VANISH 303 (NCT03734991) & VANISH 306 (NCT03253094)**: These were global, multicenter studies designed to evaluate the efficacy and safety of oral **ibrexafungerp** for the treatment of acute VVC [2] [1].
  - **Intervention: Ibrexafungerp** (300 mg orally, twice daily for one day) versus a matching placebo.
  - **Primary Endpoints**: The studies assessed both **clinical cure** (complete resolution of signs and symptoms) and **mycological eradication** (negative fungal culture for *Candida* species) at a follow-up time point, typically Day 10 [2] [1].
  - **Mycological Assessment**: Mycological eradication was determined via potassium hydroxide (KOH) microscopy and fungal culture from vaginal swabs [2].

## Ibrexafungerp's Unique Mechanism of Action

**Ibrexafungerp** is a first-in-class triterpenoid antifungal. Its distinct mechanism is a key differentiator from other drug classes, as illustrated below.



[Click to download full resolution via product page](#)

The diagram shows that **ibrexafungerp** inhibits the fungal enzyme  **$\beta$ -(1,3)-D-glucan synthase**, which is crucial for synthesizing  $\beta$ -(1,3)-D-glucan, an essential polymer in the fungal cell wall [2]. This leads to cell wall disruption and fungal death.

- **Key Differentiator:** While echinocandins also target this enzyme, they bind to the catalytic subunit (Fks1p). **ibrexafungerp** binds to a different part of the enzyme complex, the regulatory subunit (Rho1p) [2]. This unique binding site is significant because it means **ibrexafungerp is a fungicidal oral agent** with potential activity against some strains resistant to other drug classes [2] [1].

## Interpretation for Research and Development

- **Positioning:** The clinical data supports **ibrexafungerp** as an effective oral treatment for VVC, with mycological eradication rates that are statistically superior to placebo and comparable to fluconazole

[2] [1].

- **Clinical Context:** Real-world evidence suggests that since its approval, **ibrexafungerp** is often used as a subsequent-line treatment for patients who have previously received other antifungals like fluconazole, indicating a role in managing more difficult-to-treat or recurrent cases [3].
- **Research Gaps:** The available comparative data in the public domain for VVC is largely versus placebo or fluconazole. There is a lack of direct head-to-head clinical trial data comparing its mycological eradication rates against echinocandins for invasive infections, which is an area of ongoing research [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ibrexafungerp for the treatment of vulvovaginal candidiasis [sciencedirect.com]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Real-World Ibrexafungerp Use Patterns Among Patients ... [link.springer.com]

To cite this document: Smolecule. [Ibrexafungerp mycological eradication rates in clinical studies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-mycological-eradication-rates-in-clinical-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)